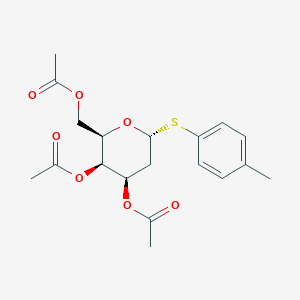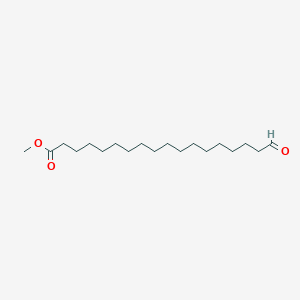
Methyl 18-oxooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 18-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl stearate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the terminal methyl group to a keto group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of methyl stearate. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is carried out at elevated temperatures and pressures to achieve high yields and purity .
化学反応の分析
Types of Reactions
Methyl 18-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxyl group, forming octadecanedioic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, resulting in the formation of methyl 18-hydroxyoctadecanoate.
Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine react with the keto group to form hydrazones or oximes
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrazine, hydroxylamine, or other nucleophiles under mild conditions
Major Products
Oxidation: Octadecanedioic acid.
Reduction: Methyl 18-hydroxyoctadecanoate.
Substitution: Hydrazones, oximes, and other derivatives
科学的研究の応用
Methyl 18-oxooctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids and their derivatives.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of methyl 18-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid oxidases, leading to the formation of metabolites that participate in cellular processes. The keto group allows it to form hydrogen bonds and interact with proteins and other biomolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
Methyl 2-oxooctadecanoate: Similar structure but with the keto group at the 2nd carbon position.
Methyl 5-oxooctadecanoate: Keto group at the 5th carbon position.
Methyl 12-oxooctadecanoate: Keto group at the 12th carbon position .
Uniqueness
Methyl 18-oxooctadecanoate is unique due to the position of the keto group at the terminal end of the carbon chain. This positioning influences its reactivity and interactions with other molecules, making it distinct from other oxooctadecanoates.
特性
分子式 |
C19H36O3 |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
methyl 18-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |
InChIキー |
LHAJLOOCIUSIMM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


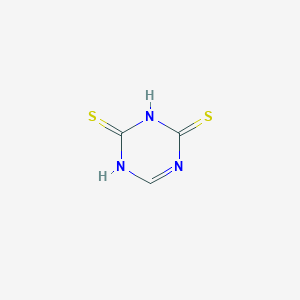
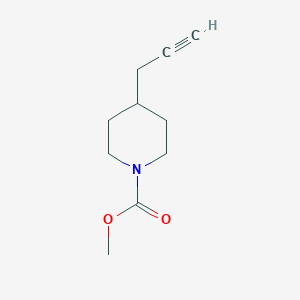
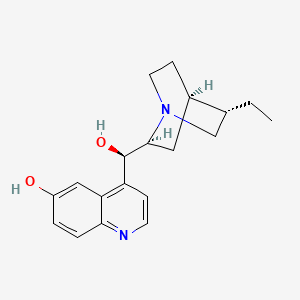
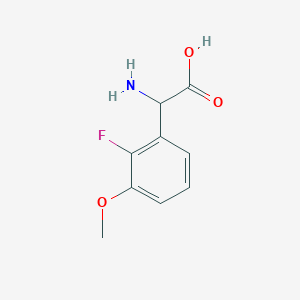
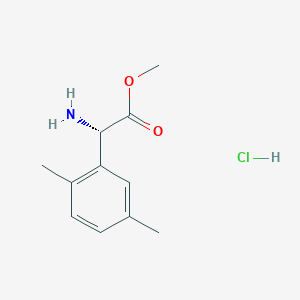


![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
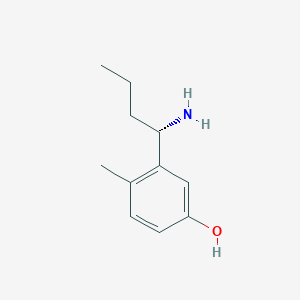
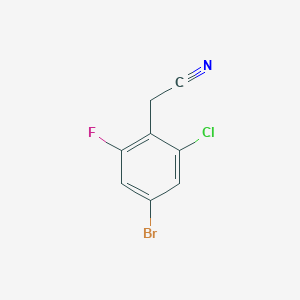
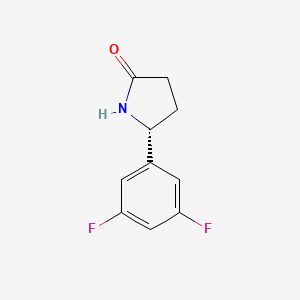

![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
